molecular formula C16H25Cl2N3O B2365564 1-(5-Tert-butyl-1,3-benzoxazol-2-yl)-4-piperidinamine dihydrochloride CAS No. 1609399-96-3

1-(5-Tert-butyl-1,3-benzoxazol-2-yl)-4-piperidinamine dihydrochloride

Cat. No. B2365564
CAS RN: 1609399-96-3
M. Wt: 346.3
InChI Key: DRKHMDPUYRQOCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Tert-butyl-1,3-benzoxazol-2-yl)-4-piperidinamine dihydrochloride is a chemical compound with the molecular formula C16H23N3O.HCl . It has a molecular weight of 309.83 g/mol . This compound is intended for research use only and

Scientific Research Applications

Synthesis and Application in Fungicidal Activity

  • A study by Mao, H., Song, H., and Shi, D.-Q. (2013) involved synthesizing compounds related to 1-(5-Tert-butyl-1,3-benzoxazol-2-yl)-4-piperidinamine dihydrochloride, showing moderate to excellent fungicidal activity against certain pathogens, indicating potential agricultural applications (Mao, H., Song, H., & Shi, D.-Q., 2013).

Structural Analysis and Coordination Behavior

  • Research by Garza-Ortiz et al. (2013) on similar compounds demonstrated their structural significance in coordination chemistry, possibly impacting material science and molecular design (Garza-Ortiz et al., 2013).

Potential Anti-malarial Agents

  • A 2009 study highlighted the anti-malarial activity of certain piperazine derivatives, suggesting potential therapeutic applications in combating malaria (Cunico et al., 2009).

Inhibitory Activity Against Enzymes Linked to Alzheimer's Disease

  • Celik et al. (2020) evaluated related benzoxazole derivatives for their inhibitory activity against enzymes like Acetylcholinesterase, which are crucial in Alzheimer's disease treatment (Celik et al., 2020).

Antibacterial and Anthelmintic Properties

  • A study by Sanjeevarayappa et al. (2015) found that certain tert-butyl piperazine-1-carboxylate compounds demonstrated antibacterial and anthelmintic activities, indicating their potential use in pharmaceutical applications (Sanjeevarayappa et al., 2015).

Synthesis of Nociceptin Antagonists

  • Jona et al. (2009) detailed the synthesis of a tert-butyl piperidine compound as an intermediate for nociceptin antagonists, potentially useful in pain management (Jona et al., 2009).

properties

IUPAC Name

1-(5-tert-butyl-1,3-benzoxazol-2-yl)piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O.2ClH/c1-16(2,3)11-4-5-14-13(10-11)18-15(20-14)19-8-6-12(17)7-9-19;;/h4-5,10,12H,6-9,17H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKHMDPUYRQOCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OC(=N2)N3CCC(CC3)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Tert-butyl-1,3-benzoxazol-2-yl)-4-piperidinamine dihydrochloride

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